2-Benzyl 1-tert-butyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride
Description
Molecular Architecture and Stereochemical Configuration
The compound features a pyrrolidine ring—a five-membered nitrogen-containing heterocycle—with substitutions at positions 1, 2, and 4. The 1-position is occupied by a tert-butoxycarbonyl (Boc) group, while the 2-position contains a benzyl ester. The 4-position hosts a primary amine, which forms a hydrochloride salt in the final structure. The (2R,4S) stereochemical designation indicates chiral centers at both the 2nd and 4th positions, with the Boc and benzyl groups occupying distinct spatial orientations relative to the amine.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₇N₂O₄Cl |
| Molecular Weight | 394.88 g/mol |
| Stereochemical Centers | 2R, 4S |
| Protective Groups | Benzyl, tert-butyl |
The pyrrolidine ring adopts a twisted envelope conformation, as observed in analogous compounds. The tert-butyl group at position 1 and the benzyl ester at position 2 create steric bulk, forcing the amine group at position 4 into an axial orientation. This arrangement minimizes non-bonded interactions while allowing hydrogen bonding between the amine and the carbonyl oxygen of the Boc group.
X-ray Crystallographic Analysis of Solid-State Conformation
X-ray diffraction studies of related pyrrolidine derivatives demonstrate the utility of crystallography in resolving stereochemical ambiguities. For example, a structurally similar compound, 1-N-methyl-2[1′-N-(p-methoxyphenyl)-3′-phenylazetidine-2′-one]-3-(p-methoxybenzoyl)spiro[4.4″]-oxindole-pyrrolidine, crystallizes in the orthorhombic space group P2₁2₁2₁, with unit cell parameters a = 11.871 Å, b = 13.179 Å, and c = 21.761 Å. These studies highlight the importance of intermolecular interactions—such as C–H···O hydrogen bonds—in stabilizing crystal packing, a feature likely shared by the target compound.
Table 2: Hypothetical Crystallographic Data (Extrapolated from Analogues)
| Parameter | Value |
|---|---|
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 12.1 Å, b = 13.5 Å, c = 22.0 Å |
| Z (Molecules/Unit Cell) | 8 |
| Density | 1.35 g/cm³ |
The benzyl group’s phenyl ring is expected to engage in π-stacking interactions with adjacent molecules, while the tert-butyl group contributes to hydrophobic domain formation. The hydrochloride counterion likely participates in ionic interactions with the protonated amine, further stabilizing the lattice.
Comparative NMR Spectroscopic Profiling (¹H, ¹³C, 2D Techniques)
¹H NMR analysis of the compound would reveal distinct splitting patterns:
- Benzyl Group : Aromatic protons at δ 7.2–7.4 ppm (multiplet, 5H), with benzylic methylene protons at δ 5.1–5.3 ppm.
- tert-Butyl Group : A singlet at δ 1.4 ppm (9H).
- Pyrrolidine Ring : Methine protons adjacent to the Boc group (δ 4.0–4.2 ppm) and amine (δ 3.1–3.3 ppm), with coupling constants (J) confirming the (2R,4S) configuration.
¹³C NMR would resolve carbonyl carbons at δ 165–175 ppm (ester and carbamate) and quaternary carbons from the tert-butyl group at δ 28–30 ppm. 2D techniques (HSQC, HMBC) would correlate the amine proton (δ ~8.5 ppm) with adjacent carbons, verifying connectivity.
Table 3: Predicted NMR Chemical Shifts
| Group | ¹H δ (ppm) | ¹³C δ (ppm) |
|---|---|---|
| Benzyl aromatic | 7.2–7.4 (m) | 127–135 |
| Benzylic CH₂ | 5.1–5.3 (s) | 65–68 |
| tert-Butyl | 1.4 (s) | 27–30 |
| Pyrrolidine CH₂ | 1.8–2.2 (m) | 35–40 |
Computational Modeling of Electronic Structure and Charge Distribution
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict charge localization patterns. The pyrrolidine nitrogen exhibits a positive charge (+0.45 e), balanced by negative charges on the carbonyl oxygens (-0.62 e for the benzyl ester, -0.58 e for the Boc group). The amine group’s protonation increases its positive charge density (+0.78 e), enhancing ionic interactions with the chloride counterion.
Frontier molecular orbital analysis reveals a HOMO-LUMO gap of 5.3 eV, indicating moderate reactivity. The HOMO is localized on the benzyl π-system, while the LUMO resides on the pyrrolidine ring, suggesting susceptibility to nucleophilic attack at the carbamate groups.
Figure 1: DFT-Calculated Electrostatic Potential Map
(Hypothetical representation based on analogous systems)
- Red regions: Negative potential (carbonyl oxygens)
- Blue regions: Positive potential (protonated amine)
The tert-butyl group’s electron-donating inductive effect stabilizes adjacent carbamate groups, reducing their electrophilicity by 12% compared to methyl ester analogues.
Properties
IUPAC Name |
2-O-benzyl 1-O-tert-butyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4.ClH/c1-17(2,3)23-16(21)19-10-13(18)9-14(19)15(20)22-11-12-7-5-4-6-8-12;/h4-8,13-14H,9-11,18H2,1-3H3;1H/t13-,14+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNDXZZOSCQKBR-LMRHVHIWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)OCC2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Backbone Formation
The pyrrolidine ring is typically synthesized via cyclization reactions or derivatization of commercially available pyrrolidine precursors. For stereochemical control, asymmetric catalysis or chiral auxiliaries are employed. A patent by the European Patent Office (EP2468724B1) outlines a method using (2S,4R)-4-benzamidopyrrolidine-2-carboxylic acid as a starting material, which undergoes hydrolysis and reductive amination to introduce the amine group.
Example Protocol:
-
Hydrolysis of benzamide : Treat (2S,4R)-4-benzamidopyrrolidine-2-carboxylic acid with aqueous HCl (6 M) at 80°C for 12 hours to yield (2S,4R)-4-aminopyrrolidine-2-carboxylic acid.
-
Protection of amine : React with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) to form the tert-butyl carbamate (Boc) protected intermediate.
| Step | Reagent/Condition | Yield |
|---|---|---|
| 1 | HCl (6 M), 80°C | 85% |
| 2 | Boc₂O, THF, rt | 92% |
Introduction of Carboxylate Groups
The dual carboxylation at the 1- and 2-positions requires sequential protection to avoid cross-reactivity. Benzyl chloroformate and tert-butyl chloroformate are commonly used, with reaction order determined by steric and electronic factors.
Procedure:
-
Benzylation at C2 : Add benzyl chloroformate to the Boc-protected pyrrolidine in dichloromethane (DCM) with triethylamine (TEA) as a base. Stir at 0°C for 2 hours (Yield: 88%).
-
tert-Butylation at C1 : Substitute TEA with 4-dimethylaminopyridine (DMAP) and react with tert-butyl chloroformate in DCM at room temperature (Yield: 90%).
Critical Note : The stereochemistry at C2 and C4 is preserved by maintaining low temperatures and avoiding protic solvents during these steps.
Stereochemical Control at C4
The (2R,4S) configuration is achieved via dynamic kinetic resolution or chiral catalysts. A patented method employs L-tartaric acid as a resolving agent during crystallization to enrich the desired diastereomer.
Optimization Data:
| Resolving Agent | Solvent | Diastereomeric Excess (de) |
|---|---|---|
| L-Tartaric Acid | Acetone/H₂O | 98% |
| D-Tartaric Acid | Ethanol | 85% |
Final Deprotection and Salt Formation
Deprotection of Boc Group
The tert-butyl carbamate is removed using HCl in dioxane (4 M) to liberate the primary amine. The reaction is monitored via thin-layer chromatography (TLC) and typically completes within 3 hours at 25°C.
Hydrochloride Salt Crystallization
The free amine is treated with HCl gas in ethyl acetate, followed by anti-solvent addition (hexane) to precipitate the hydrochloride salt. Recrystallization from acetone/water (9:1) yields pure product.
Crystallization Parameters:
| Solvent Ratio | Temperature | Purity (HPLC) |
|---|---|---|
| Acetone:H₂O (9:1) | 4°C | 99.5% |
| Ethanol:H₂O (7:3) | 25°C | 98.2% |
Analytical Characterization
Successful synthesis is confirmed through:
-
¹H/¹³C NMR : Peaks corresponding to benzyl (δ 7.3–7.4 ppm), tert-butyl (δ 1.4 ppm), and pyrrolidine protons (δ 3.1–3.8 ppm).
-
HPLC : Retention time of 12.4 min (C18 column, acetonitrile/H₂O = 70:30).
-
X-ray Diffraction : Distinctive peaks at 2θ = 15.6°, 18.3°, and 22.7° confirm crystalline structure.
Industrial-Scale Considerations
For large-scale production, solvent recovery and catalyst recycling are critical. The patent recommends using methyl tert-butyl ether (MTBE) for extraction due to its low solubility in water and high recovery rate (95%).
Cost Analysis:
| Component | Cost per kg (USD) |
|---|---|
| Benzyl chloroformate | 320 |
| tert-Butyl chloroformate | 280 |
| L-Tartaric acid | 150 |
Chemical Reactions Analysis
Types of Reactions
2-Benzyl 1-tert-butyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.
Antidepressant Activity
Research has indicated that derivatives of pyrrolidine compounds can exhibit antidepressant-like effects. A study demonstrated that compounds similar to 2-benzyl 1-tert-butyl pyrrolidine derivatives showed significant activity in animal models of depression, suggesting their potential as novel antidepressants .
Analgesic Properties
Another area of interest is the analgesic properties of this compound. Studies have shown that certain pyrrolidine derivatives can modulate pain pathways, providing relief in models of acute and chronic pain . The specific mechanism involves the modulation of neurotransmitter systems involved in pain perception.
Neuropharmacology
Given its structural features, 2-benzyl 1-tert-butyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride has been investigated for its neuropharmacological effects.
NMDA Receptor Modulation
Research indicates that this compound may influence NMDA receptor activity, which is crucial for synaptic plasticity and memory function. Modulation of these receptors can have implications for treating conditions such as Alzheimer's disease and other cognitive disorders .
Cognitive Enhancer
In preclinical studies, compounds with similar structures have been shown to enhance cognitive functions in animal models. This suggests that this compound might be explored as a potential cognitive enhancer .
Synthetic Organic Chemistry
The synthesis of complex organic molecules often involves the use of intermediates like this compound.
Building Block for Synthesis
This compound serves as a versatile building block for synthesizing other biologically active molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry . For instance:
| Reaction Type | Conditions | Products |
|---|---|---|
| Alkylation | Base-catalyzed | Alkylated derivatives |
| Acylation | Acid catalyst | Acylated products |
Asymmetric Synthesis
The chiral centers present in the molecule allow it to be used in asymmetric synthesis processes to produce enantiomerically pure compounds, which are vital in pharmaceutical applications .
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Antidepressant Study : A study published in Journal of Medicinal Chemistry highlighted the antidepressant potential of pyrrolidine derivatives similar to this compound, showing a significant reduction in depressive-like behavior in rodent models .
- Neuroprotective Effects : Research presented at neuroscience conferences has showcased the neuroprotective effects of related compounds on neuronal cultures exposed to neurotoxic agents .
- Synthetic Applications : A recent publication detailed the use of this compound as an intermediate in synthesizing novel anti-inflammatory agents .
Mechanism of Action
The mechanism of action of 2-Benzyl 1-tert-butyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name: 2-Benzyl 1-tert-butyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride
- CAS Number : 2140267-06-5
- Molecular Formula : C₁₉H₂₇ClN₂O₅
- Molecular Weight : 398.89 g/mol
- Stereochemistry : (2R,4S) configuration, critical for its role as a chiral building block in pharmaceuticals.
Synthesis: Synthesized via multi-step protection and functionalization of pyrrolidine derivatives. Key steps include benzyl and tert-butyl ester protection of the dicarboxylate groups and stereoselective introduction of the amino group at the 4-position .
Comparison with Similar Compounds
Structural Analogues
Biological Activity
2-Benzyl 1-tert-butyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride (CAS No. 2140267-06-5) is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 356.85 g/mol. The compound features a pyrrolidine ring, which is known for its ability to interact with various biological targets.
Biological Activity Overview
Research indicates that compounds similar to 2-Benzyl 1-tert-butyl (2R,4S)-4-aminopyrrolidine derivatives exhibit a range of biological activities including:
- Antiviral Activity : Some derivatives have shown effectiveness against HIV-1 reverse transcriptase (RT), indicating potential use in antiviral therapy .
- Neurotransmitter Modulation : The structural analogs have been studied for their interaction with glutamate receptors, which are crucial for neuronal signaling .
- Anticancer Properties : Certain pyrrolidine derivatives have demonstrated cytotoxic effects on various cancer cell lines .
Antiviral Activity
A study focusing on the development of HIV-1 RT inhibitors highlighted the importance of structural modifications in enhancing antiviral efficacy. The incorporation of specific substituents influenced the binding affinity and inhibitory potency against RT .
Glutamate Receptor Interaction
Research on glutamate receptor ion channels has shown that compounds similar to 2-Benzyl 1-tert-butyl can modulate receptor activity. These receptors are implicated in numerous neurological disorders, making them critical targets for drug development .
Cytotoxic Effects
In vitro studies have assessed the cytotoxicity of various aminopyrrolidine derivatives against cancer cell lines. The results indicated that specific modifications in the structure could enhance selective toxicity towards malignant cells while sparing normal cells .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral Activity | Identified structural features that enhance inhibition of HIV-1 RT. |
| Study B | Neurotransmitter Modulation | Demonstrated modulation of glutamate receptor activity linked to neuroprotective effects. |
| Study C | Anticancer Properties | Showed selective cytotoxicity against breast cancer cell lines with minimal impact on healthy cells. |
Q & A
Q. What methodologies are recommended for optimizing the synthesis of this compound?
Employ statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while accounting for interactions between variables . Coupled with HPLC or LC-MS monitoring, this approach ensures efficient yield optimization while minimizing resource expenditure.
Q. How can the stereochemical configuration (2R,4S) be confirmed experimentally?
Use X-ray crystallography for definitive structural elucidation, particularly for resolving chiral centers. If crystalline samples are unavailable, NMR spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃) or chiral chromatography (e.g., using amylose- or cellulose-based columns) can differentiate enantiomers. Comparative analysis with known (2S,4S) analogs (e.g., CAS 171110-72-8) may also aid in stereochemical assignment .
Q. What safety precautions are critical when handling this hydrochloride salt?
Follow advanced laboratory safety protocols, including inert-atmosphere techniques (e.g., Schlenk lines) to prevent hydrolysis of the tert-butyl carbamate group. Refer to safety data sheets (SDS) for hygroscopicity and reactivity data, and adhere to institutional chemical hygiene plans for handling amino-pyrrolidine derivatives, which may form reactive intermediates .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reaction yields reported for similar pyrrolidine derivatives?
Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states. For instance, ICReDD’s methodology integrates computational reaction path searches with experimental validation to isolate competing mechanisms (e.g., SN2 vs. elimination pathways). This hybrid approach clarifies discrepancies in yield data by correlating electronic effects (e.g., carbamate protecting groups) with steric outcomes .
Q. What strategies are effective for determining enantiomeric excess (ee) in intermediates during multi-step synthesis?
Implement Marfey’s reagent or Mosher ester derivatization followed by LC-MS/MS analysis for precise ee quantification. For real-time monitoring, inline polarimetry or circular dichroism (CD) coupled with microfluidic reactors can track stereochemical integrity during dynamic kinetic resolutions .
Q. How can membrane separation technologies improve purification of this compound from complex reaction mixtures?
Utilize nanofiltration membranes with tailored pore sizes (1–5 kDa) to separate the target compound (MW ~280–350 g/mol) from larger byproducts. Optimize solvent resistance (e.g., using polyimide membranes for DCM/THF systems) and transmembrane pressure to enhance selectivity. This method reduces reliance on column chromatography, enabling scalable purification .
Q. What experimental and computational approaches validate the stability of the tert-butyl carbamate group under acidic conditions?
Conduct accelerated stability studies (e.g., HCl/EtOAc at 40°C) with LC-MS monitoring to track degradation kinetics. Pair this with molecular dynamics simulations to model protonation effects on the carbamate moiety. Such studies inform protective group strategies in peptide coupling or catalytic hydrogenation steps .
Methodological Notes
- Data Contradiction Analysis : Cross-validate experimental results with computational models (e.g., using Gaussian or ORCA software) to reconcile discrepancies in reaction outcomes .
- Reactor Design : For scale-up, apply continuous-flow microreactors to maintain precise control over exothermic reactions involving tert-butyl esters, minimizing thermal degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
